(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 2-(trifluoromethyl)aniline with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the imine linkage. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The chromene core can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide.
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
Uniqueness
The presence of the trifluoromethyl group in (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide imparts unique chemical stability and lipophilicity, enhancing its biological activity and making it distinct from other similar compounds. The specific arrangement of functional groups also allows for selective interactions with biological targets, contributing to its potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-3-7-13(12)22-16-11(15(21)23)9-10-5-1-4-8-14(10)24-16/h1-9H,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNMTLQXHIAJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(F)(F)F)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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